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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the administration of TMP195, a

selective class IIa histone deacetylase (HDAC) inhibitor, in preclinical animal models. The

protocols detailed below are based on established methodologies from peer-reviewed research

and are intended to guide researchers in designing and executing their own in vivo studies.

Introduction
TMP195 is a first-in-class, selective inhibitor of class IIa HDACs, with inhibitory constants (Ki)

of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively[1][2]. Its

selectivity makes it a valuable tool for investigating the specific roles of this HDAC subclass in

various pathological conditions. In animal models, TMP195 has demonstrated therapeutic

potential in oncology and inflammatory diseases by modulating the tumor microenvironment

and immune responses[3][4][5]. Notably, it influences macrophage polarization, promoting an

anti-tumor M1 phenotype and reducing pro-tumor M2 macrophages[3][6].

Mechanism of Action
TMP195 exerts its effects by inhibiting the deacetylation activity of class IIa HDACs. This leads

to histone hyperacetylation and the re-expression of silenced genes, particularly those involved

in immune function[3]. A key mechanism is the modulation of signaling pathways that control

inflammation and macrophage differentiation, such as the MAPK and NF-κB pathways[3][7]. By
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inhibiting these pathways in specific contexts, TMP195 can reprogram tumor-associated

macrophages (TAMs) into tumoricidal cells and reduce the production of pro-inflammatory

cytokines in other disease models[3][8].
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Caption: TMP195 inhibits Class IIa HDACs, leading to increased NF-κB and MAPK signaling,

promoting M1 macrophage polarization and pro-inflammatory cytokine release.

In Vivo Administration Protocols
The most common route for TMP195 administration in animal studies is intraperitoneal (IP)

injection. The following protocols are generalized from multiple studies and should be adapted

to specific experimental designs.

Formulation and Dosing
Vehicle Preparation:

DMSO: TMP195 can be dissolved in 100% dimethyl sulfoxide (DMSO)[3][4].
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DMSO and Corn Oil: For improved tolerability, a solution of 10% DMSO and 90% corn oil

can be used[8].

Recommended Dosages:

The standard dosage reported in multiple cancer and inflammation models is 50

mg/kg/day[3][4][8].

Experimental Protocol: Intraperitoneal (IP) Injection
This protocol outlines the daily administration of TMP195 for efficacy studies in mouse models.

Materials:

TMP195 (powder)

Vehicle (100% DMSO or 10% DMSO/90% corn oil)

Sterile microcentrifuge tubes

Vortex mixer

Sterile insulin syringes (or equivalent) with a 27-30 gauge needle

Animal scale

70% ethanol

Procedure:

Preparation of Dosing Solution:

On each day of dosing, weigh the required amount of TMP195 based on the average

weight of the mice in the treatment group.

Dissolve TMP195 in the chosen vehicle to the desired final concentration (e.g., 3 mg/mL in

10% DMSO and 90% corn oil for a 50 mg/kg dose in a 20g mouse with a 100 µL injection

volume)[8].
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Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

Animal Preparation:

Weigh each animal to determine the precise injection volume.

Securely restrain the mouse.

Injection:

Disinfect the injection site (lower abdominal quadrant) with 70% ethanol.

Insert the needle at a 15-30 degree angle into the peritoneal cavity, aspirating slightly to

ensure no blood or urine is drawn.

Slowly inject the calculated volume of the TMP195 solution.

Monitor the animal for any immediate adverse reactions.

Post-injection Monitoring:

Return the animal to its cage and monitor for any signs of distress, weight loss, or

changes in behavior.

Experimental Workflow for Efficacy Studies
Caption: A typical experimental workflow for evaluating the in vivo efficacy of TMP195.

Quantitative Data Summary
The following tables summarize quantitative data from various animal studies investigating the

effects of TMP195.

Table 1: Anti-Tumor Efficacy of TMP195 in Colorectal
Cancer Mouse Models[3]
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Model Treatment Group
Tumor Number
(Mean ± SEM)

Tumor Load (mm,
Mean ± SEM)

CAC Model Control (DMSO) 8.50 ± 0.83 27.50 ± 3.02

TMP195 (50 mg/kg) 6.00 ± 0.56 17.50 ± 1.20

Subcutaneous Tumor

Model
Control (DMSO) - 660.7 ± 92.97 (mm³)

TMP195 (50 mg/kg) - 167.2 ± 79.12 (mm³)

Table 2: Effect of TMP195 on Macrophage Polarization in
MC38-Transplanted Tumors[3]

Parameter
Control Group
(DMSO)

TMP195 Group (50
mg/kg)

P-value

M1 Macrophages (%

of total macrophages)
42.45 ± 2.56 61.72 ± 6.26 < 0.05

F4/80+ Macrophages

(% positive staining)
47.64 ± 1.79 34.11 ± 6.79 < 0.05

Table 3: Effect of TMP195 on Inflammatory Cytokine
Levels in Peripheral Blood of CAC Mice[3]

Cytokine Control Group (DMSO) TMP195 Group (50 mg/kg)

IL-1β Significantly Lower Significantly Higher

IL-6 Significantly Lower Significantly Higher

IL-12 Significantly Lower Significantly Higher

TNFα Significantly Lower Significantly Higher

Table 4: Renoprotective Effects of TMP195 in a Murine
Model of Sepsis-Associated Acute Kidney Injury (SA-
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AKI)[8]

Parameter Control Group LPS Group
LPS + TMP195
(50 mg/kg)

P-value (LPS
vs
LPS+TMP195)

Blood Urea

Nitrogen (BUN,

mg/dL)

9.423 ± 1.652 54.42 ± 8.226 11.55 ± 3.957 < 0.001

Combination Therapy Protocols
TMP195 has been shown to enhance the efficacy of standard chemotherapies and immune

checkpoint inhibitors[4][9].

Combination with Chemotherapy (Paclitaxel or
Carboplatin)[4]

TMP195 Administration: 50 mg/kg, IP, daily.

Paclitaxel Administration: 10 mg/kg, intravenous (IV), every 5 days.

Carboplatin Administration: 50 mg/kg, IV, every 5 days.

Combination with PD-1 Checkpoint Blockade[3][4]
TMP195 Administration: 50 mg/kg, IP, daily.

Anti-PD-1 Antibody Administration: 200-250 µg per mouse, IP, every 3 days.

Conclusion
TMP195 is a potent and selective class IIa HDAC inhibitor with significant therapeutic potential

demonstrated in various animal models. The standard administration route is intraperitoneal

injection at a dose of 50 mg/kg/day, typically formulated in DMSO or a DMSO/corn oil mixture.

The protocols and data presented here provide a foundation for researchers to design and

conduct their own in vivo studies to further explore the therapeutic applications of TMP195.
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Careful adherence to formulation, dosing, and monitoring procedures is crucial for obtaining

reproducible and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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